Bis(butoxyethyl) Phosphate-d8
Description
Systematic Nomenclature and Chemical Abstracts Service Registry Information
The systematic nomenclature of bis(butoxyethyl) phosphate-d8 follows established International Union of Pure and Applied Chemistry conventions while incorporating deuterium-specific designations. The compound is formally designated as bis(butoxyethyl) phosphate-d8, with alternative systematic names including 2-butoxy-ethanol hydrogen phosphate-d8 and bis(2-butoxyethyl) phosphate-d8. These nomenclature variations reflect different approaches to describing the phosphate ester functionality and the positioning of deuterium atoms within the molecular framework.
The Chemical Abstracts Service registry number for the deuterated compound is 2305665-16-9, which provides unique identification within chemical databases and regulatory frameworks. This registry designation distinguishes the isotopically labeled compound from its non-deuterated analog, which carries the Chemical Abstracts Service number 14260-97-0. The separate registry numbers facilitate precise identification and tracking of these structurally related but isotopically distinct compounds in research and analytical applications.
Additional systematic nomenclature includes the designation 2-butoxy-ethanol 1,1'-(hydrogen phosphate)-d8, which explicitly describes the connectivity pattern between the butoxy-ethanol moieties and the central phosphate group. This nomenclature convention emphasizes the bis-substitution pattern and provides clarity regarding the molecular architecture. The compound also appears in scientific literature under various synonymous designations that maintain consistency with established organophosphate naming conventions while incorporating deuterium-specific identifiers.
Molecular Formula and Deuterium Isotopic Labeling Pattern
The molecular formula of bis(butoxyethyl) phosphate-d8 is C₁₂H₁₉D₈O₆P, reflecting the incorporation of eight deuterium atoms within a twelve-carbon organophosphate framework. The molecular weight of 306.36 grams per mole represents an increase of approximately 8 atomic mass units compared to the non-deuterated analog, corresponding precisely to the substitution of eight hydrogen atoms with deuterium isotopes. This isotopic substitution pattern maintains the overall molecular architecture while providing mass spectrometric differentiation capabilities essential for analytical applications.
The deuterium labeling pattern within bis(butoxyethyl) phosphate-d8 is strategically designed to maximize analytical utility while preserving chemical behavior. Based on the molecular formula and structural considerations, the deuterium atoms are incorporated into the butoxyethyl side chains, likely at positions that do not significantly alter the compound's physicochemical properties. The Simplified Molecular Input Line Entry System notation O=P(OC([2H])([2H])C([2H])([2H])OCCCC)(O)OC([2H])([2H])C([2H])([2H])OCCCC indicates specific deuterium positioning at the carbon atoms adjacent to the oxygen linkages connecting the butoxy groups to the ethyl chains.
Table 1: Molecular Composition and Isotopic Distribution
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉D₈O₆P |
| Molecular Weight | 306.36 g/mol |
| Deuterium Content | 8 atoms |
| Carbon Atoms | 12 |
| Hydrogen Atoms | 19 |
| Oxygen Atoms | 6 |
| Phosphorus Atoms | 1 |
| Isotopic Purity | >95% |
The isotopic labeling strategy employed in bis(butoxyethyl) phosphate-d8 synthesis ensures minimal perturbation of the compound's chemical reactivity while providing sufficient mass shift for analytical discrimination. The deuterium incorporation pattern maintains the integrity of functional groups essential for the compound's role as a flame retardant metabolite analog, ensuring that analytical methods developed using this labeled standard accurately reflect the behavior of endogenous compounds in biological and environmental samples.
Comparative Analysis with Non-deuterated Analog (Bis(2-butoxyethyl) Phosphate)
The non-deuterated analog bis(2-butoxyethyl) phosphate exhibits the molecular formula C₁₂H₂₇O₆P with a molecular weight of 298.31 grams per mole. This represents a mass difference of 8.05 atomic mass units compared to the deuterated version, providing sufficient mass separation for analytical discrimination while maintaining chemical similarity. The monoisotopic mass of the unlabeled compound is 298.154525 atomic mass units, compared to the deuterated analog's increased mass resulting from deuterium incorporation.
Table 2: Comparative Molecular Properties
| Property | Bis(2-butoxyethyl) Phosphate | Bis(butoxyethyl) Phosphate-d8 |
|---|---|---|
| Molecular Formula | C₁₂H₂₇O₆P | C₁₂H₁₉D₈O₆P |
| Molecular Weight (g/mol) | 298.31 | 306.36 |
| Monoisotopic Mass | 298.154525 | ~306.2 |
| Chemical Abstracts Service Number | 14260-97-0 | 2305665-16-9 |
| Hydrogen Atoms | 27 | 19 |
| Deuterium Atoms | 0 | 8 |
| Mass Shift | - | +8.05 |
The structural similarity between the deuterated and non-deuterated analogs ensures that bis(butoxyethyl) phosphate-d8 serves as an effective internal standard for analytical methods targeting the unlabeled compound. Both compounds share identical connectivity patterns, functional group arrangements, and overall molecular architecture, differing only in the isotopic composition of specific hydrogen positions. This structural conservation is critical for applications in biological monitoring, where the labeled compound must accurately represent the analytical behavior of endogenous organophosphate metabolites.
The physical properties of both compounds demonstrate remarkable similarity, with both existing as clear, colorless oils at ambient temperature. Solubility profiles show comparable behavior in organic solvents, including chloroform, dichloromethane, and dimethyl sulfoxide, indicating that deuterium substitution does not significantly alter intermolecular interactions or solvation characteristics. This property conservation ensures that sample preparation and analytical protocols developed for the unlabeled compound remain applicable when using the deuterated analog as an internal standard.
Spectral Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, High Resolution Mass Spectrometry)
The spectral characterization of bis(butoxyethyl) phosphate-d8 relies on multiple analytical techniques that exploit the unique properties of deuterium labeling while providing comprehensive structural confirmation. Nuclear magnetic resonance spectroscopy represents the primary method for confirming deuterium incorporation and structural integrity, as deuterium atoms exhibit distinct magnetic properties compared to protium. The deuterium nuclei possess different resonance frequencies and coupling patterns, allowing for direct observation of isotopic substitution patterns and confirmation of labeling positions within the molecular framework.
Fourier transform infrared spectroscopy provides complementary structural information through vibrational frequency analysis, with deuterium substitution causing characteristic shifts in carbon-deuterium stretching frequencies compared to carbon-hydrogen bonds. The infrared spectrum of bis(butoxyethyl) phosphate-d8 exhibits modified absorption patterns in regions corresponding to alkyl stretching vibrations, with carbon-deuterium bonds appearing at lower frequencies due to the increased mass of deuterium atoms. Phosphate ester functionality remains clearly identifiable through characteristic phosphorus-oxygen stretching vibrations, confirming the preservation of the core organophosphate structure.
Table 3: Characteristic Spectral Features
| Analytical Technique | Key Observations | Deuterium Impact |
|---|---|---|
| Nuclear Magnetic Resonance | Reduced signal intensity in ¹H spectra | Deuterium exchange eliminates proton signals |
| ²H Nuclear Magnetic Resonance | Deuterium-specific resonances | Direct confirmation of labeling positions |
| Fourier Transform Infrared | Shifted C-D stretching frequencies | Lower frequency absorption (~2100-2300 cm⁻¹) |
| High Resolution Mass Spectrometry | Mass shift of +8.05 | Molecular ion at m/z 306.36 |
High resolution mass spectrometry provides definitive molecular weight confirmation and isotopic pattern analysis for bis(butoxyethyl) phosphate-d8. The molecular ion peak appears at mass-to-charge ratio 306.36, corresponding precisely to the theoretical molecular weight including deuterium incorporation. Fragmentation patterns in tandem mass spectrometry experiments reveal deuterium retention in specific molecular fragments, providing additional structural confirmation and validating the labeling pattern. The isotopic distribution pattern shows characteristic broadening compared to the unlabeled analog, reflecting the presence of multiple deuterium atoms within the molecular structure.
Properties
Molecular Formula |
C₁₂H₁₉D₈O₆P |
|---|---|
Molecular Weight |
306.36 |
Synonyms |
2-Butoxy-ethanol Hydrogen Phosphate-d8; Bis(2-butoxyethyl) Phosphate-d8; 2-Butoxy-ethanol 1,1’-(Hydrogen Phosphate)-d8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis(2-butoxyethyl) Hydrogen Phosphate
- Molecular Formula : C₁₂H₂₇O₆P
- Key Features: Non-deuterated analog with similar structure but lacking isotopic labeling. Used as a flame retardant and plasticizer. Exhibits higher hydrophobicity due to longer alkyl chains, leading to greater environmental persistence .
- Applications : Industrial flame retardancy, polymer modification.
Tri(2-butoxyethyl) Phosphate
- Molecular Formula : C₁₈H₃₉O₄P
- Key Features : Contains three butoxyethyl groups, increasing molecular weight (~398.5 g/mol ) and viscosity. Functions as a plasticizer and hydraulic fluid additive.
- Environmental Impact : Poor removal efficiency during wastewater treatment (e.g., ~50% removal in WWTPs), leading to higher detection in urban waterways .
- Stability : More resistant to hydrolysis than bis-substituted derivatives due to steric hindrance .
Bis(4-octylphenyl) Phosphate-d8 (CAS: 34332-95-1)
- Molecular Formula : C₂₈H₃₅D₈O₄P
- Key Features : Deuterated compound with bulkier octylphenyl substituents. Higher molecular weight (482.67 g/mol ) and extreme hydrophobicity, making it suitable for lipid-rich matrix analysis.
- Applications : Trace analysis in biological tissues, flame-retardant degradation studies .
- Detection : Enhanced sensitivity in LC-MS/MS due to deuterium labeling, similar to Bis(butoxyethyl) Phosphate-d8 .
Other OPE Metabolites
- BCETP (Bis(2-chloroethyl) Phosphate): Chlorinated substituents increase reactivity and toxicity. Used in flame retardants but phased out due to carcinogenic risks .
- BDCPP (Bis(1,3-dichloro-2-propyl) Phosphate) : Chlorine atoms enhance flame retardancy but contribute to endocrine-disrupting effects .
- BEHP (Bis(2-ethylhexyl) Phosphate) : Branched alkyl chains improve thermal stability; widely used in PVC plastics .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Toxicity Profile | Environmental Persistence |
|---|---|---|---|---|---|
| Bis(butoxyethyl) Phosphate-d8 | C₁₂H₁₉D₈O₆P | 356.3 | Analytical internal standard | Low | Moderate |
| Bis(2-butoxyethyl) Hydrogen Phosphate | C₁₂H₂₇O₆P | 298.3 | Flame retardant | Moderate | High |
| Tri(2-butoxyethyl) Phosphate | C₁₈H₃₉O₄P | 398.5 | Plasticizer | High | Very High |
| Bis(4-octylphenyl) Phosphate-d8 | C₂₈H₃₅D₈O₄P | 482.7 | Biological tissue analysis | Low | High |
| BDCPP | C₆H₁₂Cl₂O₄P | 249.0 | Flame retardant | High (endocrine disruptor) | Moderate |
Key Differentiators of Bis(butoxyethyl) Phosphate-d8
- Isotopic Labeling : Deuterium substitution minimizes interference in mass spectrometry, enabling accurate quantification in environmental and biological samples .
- Moderate Polarity : Balances solubility in both aqueous and organic phases, unlike highly hydrophobic analogs like Bis(4-octylphenyl) Phosphate-d8 .
- Environmental Behavior : Exhibits faster degradation in WWTPs compared to Tri(2-butoxyethyl) Phosphate, reducing bioaccumulation risks .
Preparation Methods
Reaction of Deuterated 2-Butoxyethanol with Phosphorus Pentoxide
The foundational synthesis involves a 3:1 molar ratio of deuterated 2-butoxyethanol (CDOCHOD) to PO, as outlined in analogous non-deuterated systems. The reaction proceeds via the formation of a monoester intermediate, which subsequently reacts with additional alcohol molecules to yield the bis-substituted phosphate.
Reaction Mechanism:
The deuterium atoms are retained at the butoxyethyl groups, ensuring isotopic labeling.
Optimized Conditions:
Alternative Route: Phosphite Intermediate Method
A patent by US2960528A describes a secondary pathway involving the reaction of acid phosphates with hydrogen phosphites. For the deuterated variant, di(butoxyethyl) hydrogen phosphite-d8 is reacted with butoxyethanol-d8 under controlled conditions:
This method achieves yields of 75–85% after vacuum distillation.
Purification and Isolation
Post-synthesis purification is critical due to the presence of byproducts such as mono-substituted phosphates and residual phosphoric acid.
Liquid-Liquid Extraction
Chromatographic Techniques
Distillation
Characterization and Quality Control
Spectroscopic Analysis
-
H NMR (400 MHz, CDCl):
-
P NMR (162 MHz, CDCl):
-
Mass Spectrometry (ESI-MS):
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 306.36 g/mol | |
| Log Pow | -0.34 | |
| Boiling Point | 189–192°C (1.0 mmHg) | |
| Density (25°C) | 1.12 g/cm |
Challenges in Deuterated Synthesis
Isotopic Purity
Scalability
Comparative Analysis of Methods
| Parameter | PO Route | Phosphite Intermediate Route |
|---|---|---|
| Yield | 81% | 85% |
| Purity | 95% | 97% |
| Reaction Time | 24 hours | 18 hours |
| Cost | Low | High (due to phosphite reagent) |
| Scalability | Moderate | Limited |
Q & A
Basic Research Questions
Q. How can Bis(butoxyethyl) Phosphate-d8 (BBOEP-d8) be reliably detected and quantified in biological samples?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. BBOEP-d8 serves as an internal standard to correct for matrix effects and recovery losses. Optimize chromatographic separation using reversed-phase columns (e.g., C18) with mobile phases containing ammonium acetate to enhance ionization efficiency. For sample preparation, employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate metabolites from urine or serum .
- Key Considerations : Validate method sensitivity by determining limits of detection (LOD) and quantification (LOQ) using spiked blank matrices. Address co-elution issues (e.g., with DBUP/DIBP composites) via gradient elution protocols .
Q. What experimental strategies differentiate BBOEP-d8 from structurally similar organophosphate ester (OPE) metabolites in environmental samples?
- Methodological Answer : Leverage high-resolution mass spectrometry (HRMS) to resolve isobaric interferences. For example, distinguish BBOEP-d8 from bis(2-ethylhexyl) phosphate (BEHP) by monitoring unique fragment ions (e.g., m/z 99.026 for PO₃⁻) and applying deuterium-specific retention time shifts. Confirm identity via spectral library matching and synthetic standards .
- Key Considerations : Cross-validate results with alternative ionization modes (e.g., negative vs. positive electrospray) to reduce false positives .
Q. How should researchers validate the stability of BBOEP-d8 under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing BBOEP-d8 to extreme pH, UV light, and elevated temperatures. Monitor degradation products (e.g., hydrolyzed phosphate esters) via LC-HRMS. Use kinetic modeling to predict shelf-life under standard laboratory storage (e.g., -80°C, dark conditions) .
Advanced Research Questions
Q. How can researchers address censored data (e.g., values below LOD) in epidemiological studies of BBOEP-d8 exposure?
- Methodological Answer : Apply multiple imputation by chained equations (MICE) to handle non-detects, incorporating covariates like age, BMI, and co-exposure to other OPEs. Use Bayesian kernel machine regression (BKMR) to model nonlinear exposure-response relationships while accounting for correlated metabolites .
- Key Considerations : Validate imputation robustness via sensitivity analyses comparing complete-case and imputed datasets .
Q. What experimental design parameters optimize the recovery of BBOEP-d8 in complex environmental matrices (e.g., wastewater, sediment)?
- Methodological Answer : Optimize extraction efficiency using pressurized liquid extraction (PLE) with acetone:hexane (1:1, v/v) at 100°C. Quantify matrix effects via post-extraction spiking and correct using isotope-labeled surrogates. For sediment samples, include a cleanup step with silica gel to remove lipids and humic acids .
- Data Contradiction Analysis : Discrepancies in recovery rates across studies may arise from differences in organic carbon content or pH; pre-characterize matrices to standardize protocols .
Q. How can researchers resolve conflicting data on BBOEP-d8’s environmental persistence and bioaccumulation potential?
- Methodological Answer : Conduct microcosm experiments to measure aerobic/anaerobic degradation half-lives under controlled conditions (e.g., soil-water systems). Use radiolabeled BBOEP-d8 (¹⁴C) to track mineralization rates and metabolite formation. Compare bioaccumulation factors (BAFs) across species (e.g., zebrafish vs. Daphnia) to assess trophic transfer variability .
- Key Considerations : Control for photodegradation by conducting experiments in dark vs. light-exposed setups .
Q. What advanced statistical approaches are suitable for disentangling BBOEP-d8’s role in multi-chemical exposure mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
